

Application Notes & Protocols: 4-Methyl-2-(tributylstannyl)thiazole in Materials Science

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Compound of Interest

Compound Name: 4-Methyl-2-(tributylstannyl)thiazole

Cat. No.: B1591622

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Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of **4-Methyl-2-**

(tributylstannyl)thiazole (CAS No. 251635-59-3).[1][2] This organostannane reagent is a pivotal building block for the synthesis of advanced functional materials, particularly conjugated polymers and small molecules for organic electronics. Its utility is primarily centered on its role in palladium-catalyzed Stille cross-coupling reactions, enabling the precise installation of the electron-deficient 4-methylthiazole moiety into complex architectures.[3][4] We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and discuss the broader implications for materials design.

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" not only in medicinal chemistry but also in materials science.[4] As an electron-accepting heterocycle, its incorporation into organic semiconductors can significantly influence the material's electronic properties.[5][6] Thiazole-based materials are increasingly utilized in high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7]

4-Methyl-2-(tributylstannyl)thiazole serves as a specialized synthon for introducing this valuable moiety. The tributylstannyl group facilitates highly efficient and functional-group-tolerant carbon-carbon bond formation via the Stille cross-coupling reaction.^{[8][9]} This allows for the strategic construction of π -conjugated systems where the thiazole unit can tune HOMO/LUMO energy levels, enhance intermolecular π - π stacking, and improve oxidative stability.^[7]

Physicochemical Properties of 4-Methyl-2-(tributylstannyl)thiazole

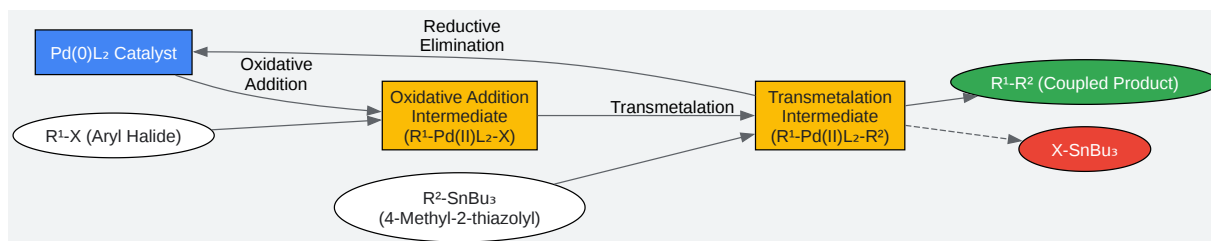
Property	Value	Reference(s)
CAS Number	251635-59-3	[1] [10]
Molecular Formula	C ₁₆ H ₃₁ NSSn	[1] [2]
Molecular Weight	388.2 g/mol	[1]
Appearance	Liquid (Typical)	[3]
Purity	Typically $\geq 90\%$	[1]

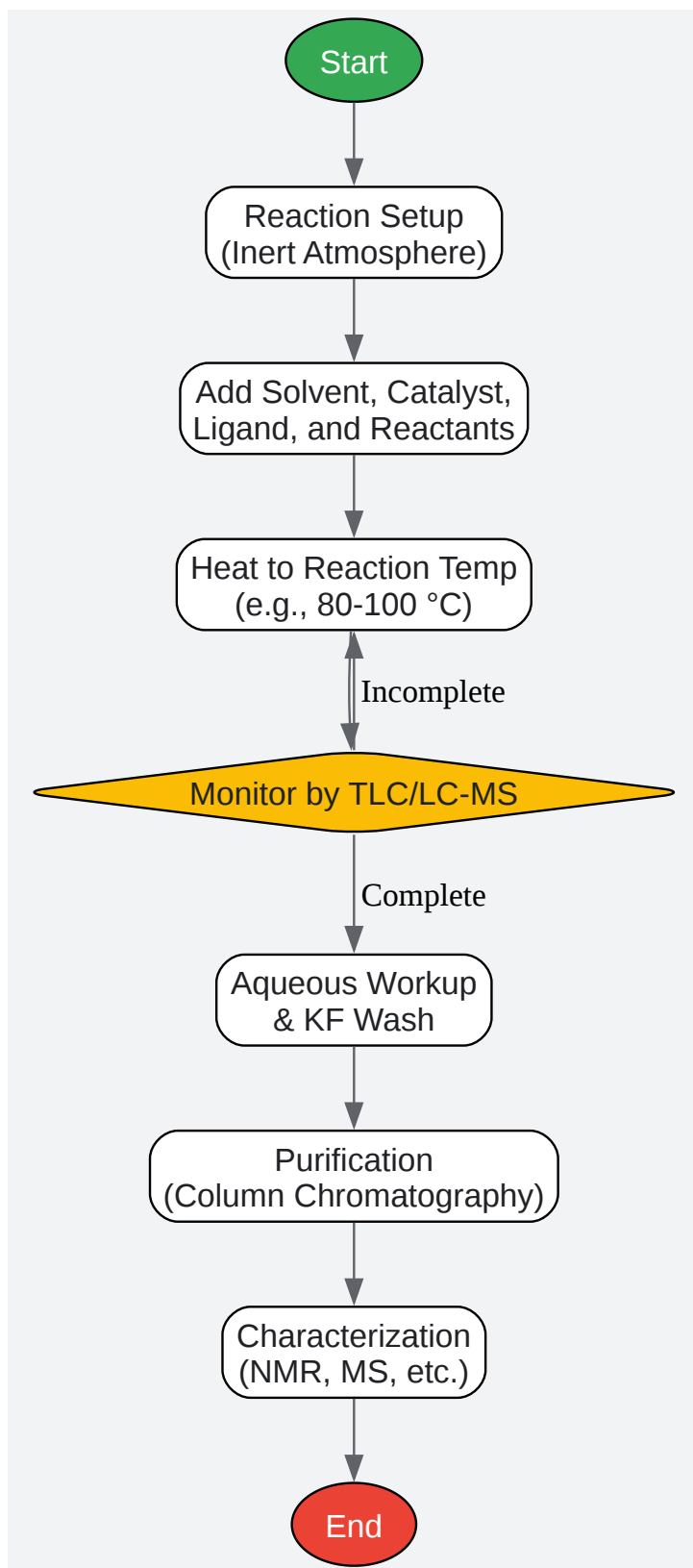
Core Application: Palladium-Catalyzed Stille Cross-Coupling

The primary utility of **4-Methyl-2-(tributylstannyl)thiazole** is as a nucleophilic partner in the Stille reaction. This reaction forms a new carbon-carbon bond between the thiazole ring (at the C2 position) and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate).^[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.^[9]





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Caption: Experimental workflow for a typical Stille coupling reaction.

Materials and Equipment

- Reagents:
 - **4-Methyl-2-(tributylstannyl)thiazole** (1.0 eq)
 - Aryl or Heteroaryl Bromide (1.1 eq)
 - Palladium Catalyst: $\text{Pd}_2(\text{dba})_3$ (2.5 mol%) or $\text{Pd}(\text{PPh}_3)_4$ (5 mol%)
 - Ligand: Tri(o-tolyl)phosphine (10 mol%) if using $\text{Pd}_2(\text{dba})_3$
 - Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
 - Saturated aqueous Potassium Fluoride (KF) solution
 - Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
 - Brine
- Equipment:
 - Schlenk flask or oven-dried round-bottom flask with reflux condenser
 - Inert gas supply (Argon or Nitrogen) with manifold
 - Magnetic stirrer and hotplate
 - Syringes and needles for liquid transfer
 - Standard glassware for workup and purification

Step-by-Step Procedure

- Reaction Setup (Critical Step):
 - To a dry Schlenk flask under a positive pressure of inert gas (Argon is preferred), add the palladium catalyst and, if required, the ligand.

- Causality: An inert atmosphere is essential because oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
- Reagent Addition:
 - Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of the limiting reagent) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst-ligand complex formation.
 - Causality: Using degassed solvent minimizes dissolved oxygen. Pre-stirring ensures the active catalyst is formed before adding the substrates.
 - Add the aryl bromide (1.1 eq) followed by the **4-Methyl-2-(tributylstannyl)thiazole** (1.0 eq) dropwise via syringe.
- Reaction Execution:
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
- Workup and Tin Removal (Critical Step):
 - Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
 - Dilute the reaction mixture with an organic solvent like ethyl acetate.
 - Wash the organic layer vigorously with a saturated aqueous solution of KF for at least 1 hour. A precipitate of tributyltin fluoride (Bu_3SnF) may form.
 - Causality: The fluoride ion has a very high affinity for tin, forming a strong Sn-F bond. The resulting Bu_3SnF is often insoluble and can be removed by filtration, or it is more polar and can be separated during the aqueous wash. This is the most effective method for removing tin byproducts. [11] * Filter the mixture through a pad of Celite if a precipitate is present. Separate the organic layer, and wash sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Troubleshooting Common Issues

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Inactive catalyst (oxidized). 2. Insufficient temperature. 3. Poor quality solvent or reagents.	1. Ensure a strictly inert atmosphere and use freshly degassed solvents. 2. Increase the reaction temperature in 10 °C increments. 3. Use freshly purified reagents and high-purity anhydrous solvents.
Formation of Homocoupled Byproduct	Presence of oxygen or moisture.	Improve degassing of the solvent and ensure all glassware is rigorously dried.
Tin Residues in Final Product	Incomplete removal during workup.	Repeat the KF wash with vigorous stirring for a longer duration (2-3 hours). Multiple washes may be necessary.

Conclusion

4-Methyl-2-(tributylstannyl)thiazole is a powerful and versatile reagent for materials science. Its primary application via the Stille cross-coupling reaction provides a reliable pathway for the synthesis of thiazole-containing conjugated materials. While the toxicity of organotin reagents necessitates careful handling, the functional group tolerance and predictability of the reaction make it an indispensable tool for designing next-generation organic electronic materials. By understanding the underlying mechanisms and adhering to robust protocols for both reaction

and purification, researchers can effectively leverage this building block to create novel materials with tailored optoelectronic properties.

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